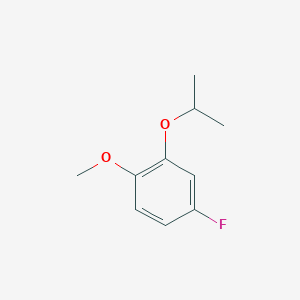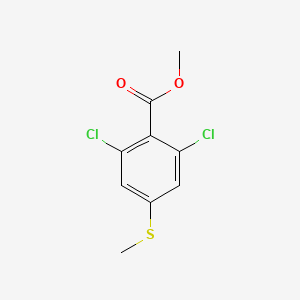
3-Cyclopropyl-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-N-methylaniline is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a cyclopropyl group is attached to the benzene ring.
Mecanismo De Acción
Target of Action
The primary target of 3-Cyclopropyl-N-methylaniline is cytochrome P450 . Cytochrome P450 is a family of enzymes that play a key role in the metabolism of organic substances and the biosynthesis of important molecules.
Mode of Action
The compound interacts with its target, cytochrome P450, through a process called N-dealkylation . This reaction involves two steps :
- The first step is a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex .
- The second step is a decomposition of the carbinolaniline to yield cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) .
Biochemical Pathways
The biochemical pathway affected by this compound is the cytochrome P450 metabolic pathway . The compound’s interaction with cytochrome P450 leads to changes in the metabolism of organic substances, impacting various downstream effects.
Result of Action
The result of the compound’s action is the formation of cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) . These products are formed after the decomposition of the carbinolaniline complex .
Action Environment
The environment significantly influences the action of this compound. The environmental effect switches the regioselectivity of the reaction from a competition between N-decyclopropylation and N-demethylation to a clear preference for N-demethylation . This preference is consistent with former experimental studies .
Análisis Bioquímico
Biochemical Properties
3-Cyclopropyl-N-methylaniline interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to be involved in reactions catalyzed by the enzyme cytochrome P450 . The nature of these interactions is complex and involves multiple steps, including a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolism processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it undergoes N-dealkylation catalyzed by cytochrome P450, a process that involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a subsequent decomposition of the carbinolaniline .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and undergoes processes like N-dealkylation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyclopropyl-N-methylaniline involves a multistep process starting with a Friedel-Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . The specific reaction conditions for each step may vary, but typically involve the use of catalysts and reagents such as aluminum chloride for the Friedel-Crafts acylation, and reducing agents for the conversion to an alkane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and automated systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to simpler amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Simpler amines such as N-methylaniline and cyclopropylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral cyclopropyl derivatives.
Biology: The compound is studied for its interactions with enzymes such as cytochrome P450, which catalyzes its N-dealkylation.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic ring.
Aniline: The parent compound without any substituents on the nitrogen.
Uniqueness
3-Cyclopropyl-N-methylaniline is unique due to the presence of both the cyclopropyl group and the methyl group on the nitrogen atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Propiedades
IUPAC Name |
3-cyclopropyl-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPIODAOUBVVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid](/img/structure/B6307281.png)






![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
